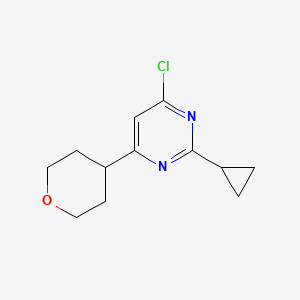

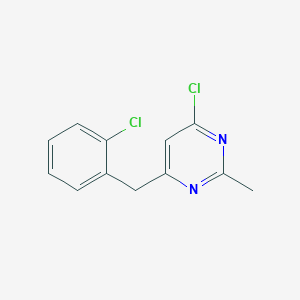

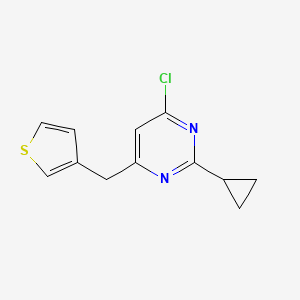

6-((2,4-Dichlorobenzyl)amino)pyridazin-3-ol

Vue d'ensemble

Description

Chemical Reactions Analysis

While the specific chemical reactions involving 6-((2,4-Dichlorobenzyl)amino)pyridazin-3-ol are not detailed in the available resources, pyridazines are known to participate in a variety of reactions . These include inverse electron demand Diels-Alder reactions , Cu (II)-catalyzed aerobic 6-endo-trig cyclizations , and TBAI/K2S2O8-promoted [4 + 2] annulations .Applications De Recherche Scientifique

Synthetic Protocols and Biological Activities

The chemical structure of "6-((2,4-Dichlorobenzyl)amino)pyridazin-3-ol" suggests its classification under pyridazine and pyridazone analogues, known for a variety of biological activities, especially related to the cardiovascular system. These compounds are synthesized primarily via the addition of hydrazine or its derivatives to suitably substituted carbon chains, resulting in a diverse array of pyridazinone derivatives exhibiting significant biological properties. For instance, pyridazine, a closely related compound, is highlighted for its pie electron-deficient nature and its utility in forming pyridazinium mono-cations with acids, hinting at potential pharmacological applications due to its basicity and ability to undergo nucleophilic substitution. Such characteristics underline the importance of this compound class in medicinal chemistry, particularly in cardiovascular research (Jakhmola et al., 2016).

Analytical and Environmental Perspectives

Analytical methods for detecting heterocyclic aromatic amines (HAs) like PhIP and its metabolites in various matrices indicate the environmental and health monitoring relevance of compounds structurally related to "this compound". These methods, particularly liquid chromatography coupled with mass spectrometry, are essential for understanding the exposure and potential toxicity of such compounds, highlighting the necessity for rigorous analysis in food products and biological samples to assess safety and environmental impact (Teunissen et al., 2010).

Optoelectronic Applications

The development of functionalized quinazolines and pyrimidines for optoelectronic materials underlines the versatility of pyridazine derivatives beyond biological activities. Incorporation of such heterocyclic compounds into π-extended conjugated systems has shown promise for creating novel optoelectronic materials, including luminescent elements and photoelectric conversion elements. This demonstrates the potential of "this compound" and related compounds in the development of organic light-emitting diodes and other electronic devices, indicating a broad scope of application that spans from medicinal chemistry to materials science (Lipunova et al., 2018).

Propriétés

IUPAC Name |

3-[(2,4-dichlorophenyl)methylamino]-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3O/c12-8-2-1-7(9(13)5-8)6-14-10-3-4-11(17)16-15-10/h1-5H,6H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUIGIVNZBQBBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CNC2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.